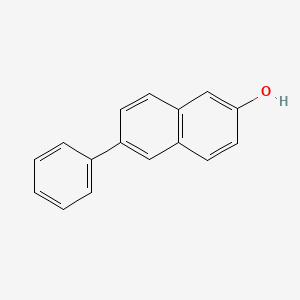

6-Phenyl-2-naphthol

Overview

Description

Synthesis Analysis

2-Naphthol, also known as β-naphthol, is an important starting material that has drawn great attention in various organic transformations . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Molecular Structure Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis .Chemical Reactions Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Physical And Chemical Properties Analysis

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis owing to the presence of three available nucleophilic site, i.e., C-1 position, phenolic oxygen and C-3 position (to a lesser extent) . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it fascinating candidate for organic chemists .Scientific Research Applications

Ruthenium-Catalyzed Cyclization

- Application : A study demonstrated the use of ruthenium-catalyzed cyclization of epoxide with a tethered alkyne, leading to the formation of 2-naphthols, including compounds derived from 6-Phenyl-2-naphthol. This process indicates a novel oxygen transfer from epoxide to terminal alkyne catalyzed by a ruthenium complex (Madhushaw et al., 2004).

Excited State Intramolecular Proton Transfer

- Application : In another study, the excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols, including derivatives of this compound, was investigated. This reaction path has implications in the field of photochemistry and photophysics (Basarić et al., 2012).

Histochemical Techniques for Tissue Oxidase

- Application : A group of complex naphthols, including derivatives of this compound, were found to be useful reagents for demonstrating tissue oxidase. This has potential applications in histology and cellular biology (Burstone, 1959).

Arylation Reactions under Palladium Catalysis

- Application : this compound derivatives were used in regioselective arylation reactions under palladium catalysis. This process has implications in synthetic organic chemistry, especially in the synthesis of complex organic molecules (Satoh et al., 1998).

Fluorescence of o-Phenylazonaphthol Derivatives

- Application : o-Phenylazonaphthol derivatives, including this compound, were synthesized to investigate their fluorogenic behaviors. These derivatives exhibited aggregated-induced emission, which can be used in fluorescence imaging and sensing applications (Yoon et al., 2019).

Inhibitors of 17beta-Hydroxysteroid Dehydrogenase Type 1

- Application : Substituted 6-Phenyl-2-naphthols were synthesized and evaluated as inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. These compounds have potential applications in the treatment of hormone-dependent diseases (Marchais-Oberwinkler et al., 2008).

Synthesis of Naphthalenes and 2-Naphthols

- Application : A method for the synthesis of naphthalenes and 2-naphthols by the electrophilic cyclization of alkynes was developed. This methodology can be used for the synthesis of various functionalized naphthalenes and naphthols (Zhang et al., 2006).

Mechanism of Action

The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .

Safety and Hazards

Future Directions

In the last 30 years, a “new” area of chemistry has started to play a more critical role in the synthesis: organic electrochemistry . It uses electricity as a driving force to create new bonds and to build molecules in an easy and sometimes greener way compared to traditional methods, opening new and unconventional synthetic avenues out of the reach of the established chemistry .

properties

IUPAC Name |

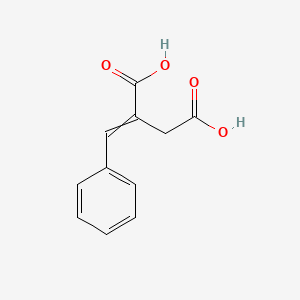

6-phenylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOXFBPKKGTQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B3328421.png)

![1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium](/img/structure/B3328477.png)

![2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid](/img/structure/B3328504.png)